molecular formula C16H11Cl2N3OS B14091546 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B14091546
M. Wt: 364.2 g/mol
InChI Key: ZIPMQQWURHZEJI-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a phenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with a phenyl-substituted triazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the triazine ring can interact with nucleic acids, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorobenzyl and phenyl groups attached to the triazine ring enhances its potential for diverse applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H11Cl2N3OS

Molecular Weight

364.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H11Cl2N3OS/c17-12-7-6-11(13(18)8-12)9-23-16-19-15(22)14(20-21-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22)

InChI Key

ZIPMQQWURHZEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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